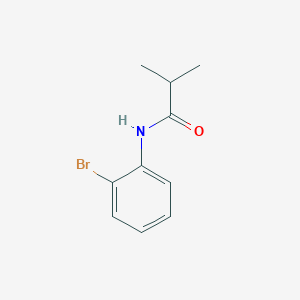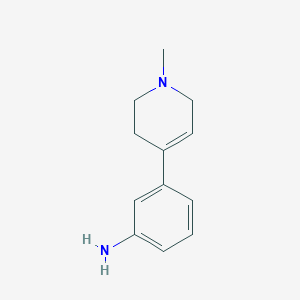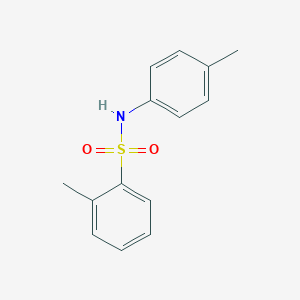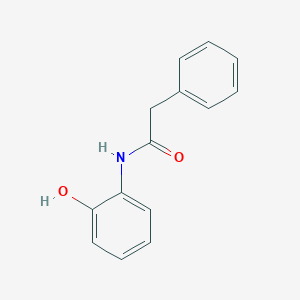
3,4-Dimethoxy-n-(2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxy-n-(2-methylpropyl)benzamide, also known as DMPB, is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 249.33 g/mol. DMPB has gained significant attention in the scientific community due to its potential applications in various research areas.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide in various research areas is not fully understood. However, studies have suggested that this compound exerts its effects through various signaling pathways. In neuroscience, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation (Jang et al., 2019). In cancer cells, this compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival (Kumar et al., 2018).
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects in different research areas. In neuroscience, this compound has been shown to protect neuronal cells from oxidative stress-induced cell death by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species (ROS) (Jang et al., 2019). Additionally, this compound has been found to enhance the cognitive function of mice by increasing the expression of brain-derived neurotrophic factor (BDNF) and synaptic proteins (Kim et al., 2019).
In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway (Kumar et al., 2018). Moreover, this compound has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) (Kumar et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dimethoxy-n-(2-methylpropyl)benzamide has several advantages as a research tool. It is a relatively stable compound that is easy to synthesize and has a high purity. Additionally, this compound has been shown to exhibit potent biological activity at low concentrations, making it a valuable tool for studying various biological processes.
However, there are also some limitations to using this compound in lab experiments. Firstly, the mechanism of action of this compound in various research areas is not fully understood, which makes it challenging to interpret the results of experiments. Secondly, this compound has been reported to exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments.
Direcciones Futuras
Despite the significant progress made in the study of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide, there are still several areas that require further investigation. Firstly, the mechanism of action of this compound in various research areas needs to be elucidated to understand its full potential as a research tool. Secondly, the pharmacokinetics and toxicity of this compound need to be explored to determine its safety and efficacy as a potential drug candidate. Finally, the development of novel derivatives of this compound with improved biological activity and selectivity may lead to the discovery of new drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a promising research tool that has potential applications in various scientific research areas. Its synthesis method is relatively simple, and it exhibits potent biological activity at low concentrations. This compound has been shown to have neuroprotective and anticancer effects, and it has been identified as a potential lead compound for the development of novel drugs. However, further research is needed to fully understand the mechanism of action of this compound and its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide involves the reaction of 3,4-dimethoxybenzoic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (Kumar et al., 2018). The reaction takes place in anhydrous conditions and yields this compound as a white crystalline solid with a high purity of 98%.
Aplicaciones Científicas De Investigación
3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been extensively studied in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress-induced cell death in neuronal cells (Jang et al., 2019). Additionally, this compound has been found to enhance the cognitive function of mice in a passive avoidance test, indicating its potential as a cognitive enhancer (Kim et al., 2019).
In cancer research, this compound has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells (Kumar et al., 2018). The mechanism of action of this compound in cancer cells is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
In drug discovery, this compound has been identified as a potential lead compound for the development of novel drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer (Jang et al., 2019).
Propiedades
| 6302-41-6 | |
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H19NO3/c1-9(2)8-14-13(15)10-5-6-11(16-3)12(7-10)17-4/h5-7,9H,8H2,1-4H3,(H,14,15) |
Clave InChI |
VBWABQJMGFHEJR-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)OC)OC |
SMILES canónico |
CC(C)CNC(=O)C1=CC(=C(C=C1)OC)OC |
| 6302-41-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


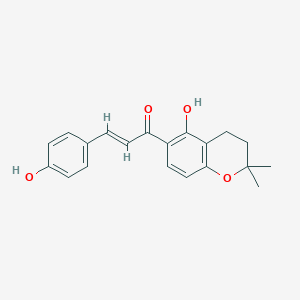



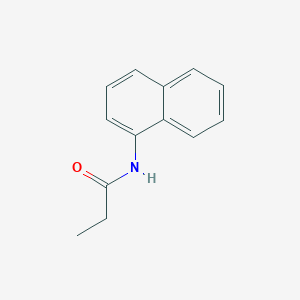
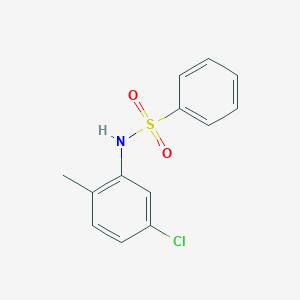

![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)

